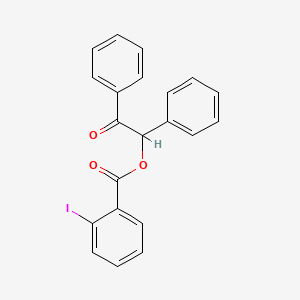![molecular formula C24H27NO3 B3932008 N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932008.png)
N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Übersicht
Beschreibung
N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, commonly known as DBT, is a bicyclic lactam that has received attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of DBT is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. DBT has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression and cell differentiation. Additionally, DBT has been shown to inhibit the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DBT has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. DBT has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DBT is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, DBT has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DBT is not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
Future research on DBT could focus on elucidating its mechanism of action, optimizing its therapeutic potential through structure-activity relationship studies, and developing new methods for its administration in vivo. Additionally, the potential of DBT as a therapeutic agent for other diseases, such as neurodegenerative disorders, could be explored.
Wissenschaftliche Forschungsanwendungen
DBT has been studied for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and antiviral agent. In vitro and in vivo studies have shown that DBT exhibits cytotoxicity against various cancer cell lines, inhibits the production of pro-inflammatory cytokines, and reduces viral replication.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-22(2)23(3)14-15-24(22,28-21(23)27)20(26)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKMHOXMQSEHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[1-(2-pyrimidinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}cyclopentanol](/img/structure/B3931930.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3931936.png)
![4-chloro-N-[2-(2-pyridinylthio)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3931944.png)

![N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3931954.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3931977.png)
![N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3931988.png)

![4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932003.png)
![3-(2-chlorophenyl)-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932011.png)
![4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932018.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932026.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932027.png)
